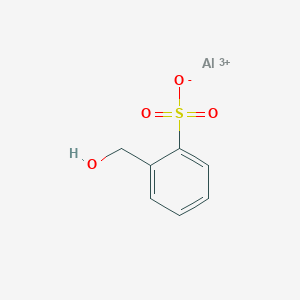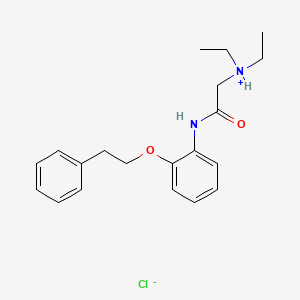
2-(Diethylamino)-2'-phenethyloxyacetanilide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethylamino)-2’-phenethyloxyacetanilide hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a diethylamino group, a phenethyloxy group, and an acetanilide moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-2’-phenethyloxyacetanilide hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-(diethylamino)ethyl chloride with phenethyl alcohol to form 2-(diethylamino)-2’-phenethyloxyethane. This intermediate is then reacted with acetanilide under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 2-(Diethylamino)-2’-phenethyloxyacetanilide hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. Parameters such as temperature, pressure, and reaction time are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Diethylamino)-2’-phenethyloxyacetanilide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetanilide derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Diethylamino)-2’-phenethyloxyacetanilide hydrochloride has a wide range of applications in scientific research:
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex compounds.
Wirkmechanismus
The mechanism of action of 2-(Diethylamino)-2’-phenethyloxyacetanilide hydrochloride involves its interaction with specific molecular targets. The diethylamino group is known to interact with various receptors and enzymes, modulating their activity. The phenethyloxy group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The acetanilide moiety contributes to the compound’s overall stability and bioactivity. Together, these structural features enable the compound to exert its effects through multiple pathways, including inhibition of specific enzymes and modulation of receptor activity.
Vergleich Mit ähnlichen Verbindungen
2-(Diethylamino)-2’-phenethyloxyacetanilide hydrochloride can be compared with other similar compounds, such as:
Lidocaine: Both compounds share a similar diethylamino group, but lidocaine has a different overall structure and is primarily used as a local anesthetic.
Procainamide: Similar in structure but used as an antiarrhythmic agent.
Bupivacaine: Another local anesthetic with a similar diethylamino group but different pharmacological properties.
The uniqueness of 2-(Diethylamino)-2’-phenethyloxyacetanilide hydrochloride lies in its combination of structural features, which confer a distinct set of chemical and biological properties, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
64058-76-0 |
|---|---|
Molekularformel |
C20H27ClN2O2 |
Molekulargewicht |
362.9 g/mol |
IUPAC-Name |
diethyl-[2-oxo-2-[2-(2-phenylethoxy)anilino]ethyl]azanium;chloride |
InChI |
InChI=1S/C20H26N2O2.ClH/c1-3-22(4-2)16-20(23)21-18-12-8-9-13-19(18)24-15-14-17-10-6-5-7-11-17;/h5-13H,3-4,14-16H2,1-2H3,(H,21,23);1H |
InChI-Schlüssel |
SNSMSPBUTBUKGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CC)CC(=O)NC1=CC=CC=C1OCCC2=CC=CC=C2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]-5-methyl-](/img/structure/B13788334.png)
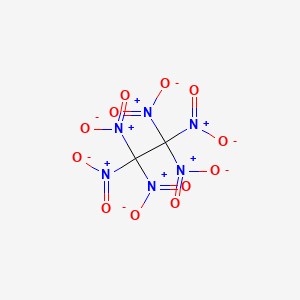
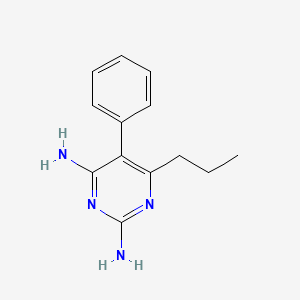
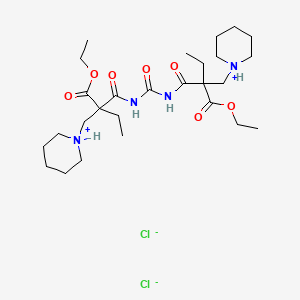
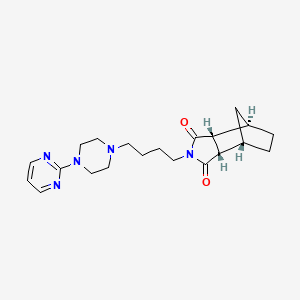
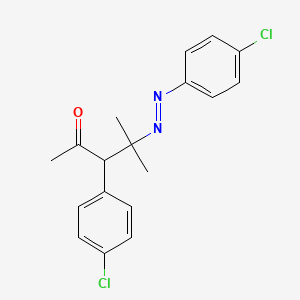
![3-amino-3-[2-[(4-methoxyphenyl)sulfonylamino]pyrimidin-5-yl]propanoic acid](/img/structure/B13788366.png)
![Pentasodium;2-[[1-amino-8-hydroxy-7-[(3-phosphonatophenyl)diazenyl]-3-sulfo-6-sulfonatonaphthalen-2-yl]diazenyl]benzene-1,4-disulfonate](/img/structure/B13788367.png)
![1H,3H-Pyrrolo[1,2-c]oxazole-1,3-dione,5-ethyltetrahydro-,(5R-cis)-(9CI)](/img/structure/B13788380.png)
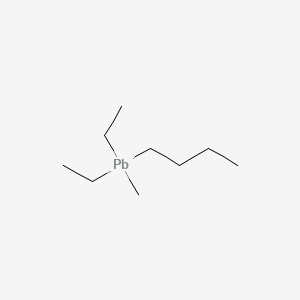
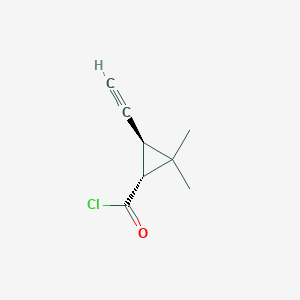
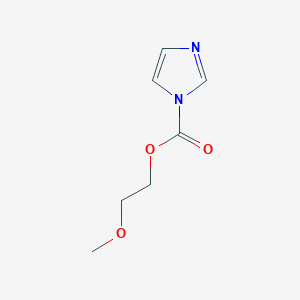
![N-ethyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B13788401.png)
